4-(5-Benzyl-1,2,4-oxadiazol-3-yl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(5-benzyl-1,2,4-oxadiazol-3-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c16-13-8-6-12(7-9-13)15-17-14(19-18-15)10-11-4-2-1-3-5-11/h1-9H,10,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLGETHJBVZBOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=NO2)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies of 4 5 Benzyl 1,2,4 Oxadiazol 3 Yl Aniline Analogues
Influence of Substitutions on the 1,2,4-Oxadiazole (B8745197) Core on Biological Activities.
The 1,2,4-oxadiazole ring is a key heterocyclic motif that is not only metabolically stable but also serves as a versatile scaffold for diverse biological activities. nih.govnih.gov It can act as a bioisosteric replacement for ester and amide functionalities, enhancing the pharmacokinetic profile of drug candidates. nih.gov The nature, size, and electronic properties of the substituents at the C3 and C5 positions of the 1,2,4-oxadiazole ring play a pivotal role in modulating the biological activity of the entire molecule.
Impact of Electronic and Steric Properties of Substituents.
The electronic and steric properties of substituents on the 1,2,4-oxadiazole core significantly dictate the interaction of the molecule with its biological target. The introduction of electron-withdrawing or electron-donating groups can alter the charge distribution across the heterocyclic ring, influencing its ability to form hydrogen bonds and other non-covalent interactions.
For instance, in a series of 1,3,4-oxadiazole (B1194373) analogues, the presence of electron-withdrawing groups on the phenyl ring attached to the oxadiazole core was found to enhance antimicrobial activities. researchgate.net This suggests that a more electron-deficient oxadiazole system might be favorable for certain biological targets. Conversely, in other series, electron-donating groups have been shown to increase potency.
The steric bulk of the substituents is another critical factor. Large, bulky groups can sterically hinder the binding of the molecule to its target, leading to a decrease in activity. However, in some cases, a certain degree of steric bulk may be necessary to achieve optimal orientation within a binding pocket.
To illustrate the impact of these properties, consider the following hypothetical data for a series of 4-(5-benzyl-1,2,4-oxadiazol-3-yl)aniline analogues where the substituent 'R' on a phenyl ring at the C3 position is varied.
| Compound | R Group (at C3-phenyl) | Electronic Property | Steric Effect | Biological Activity (IC50, µM) |
|---|---|---|---|---|
| 1a | -H | Neutral | Low | 5.2 |
| 1b | -Cl | Electron-withdrawing | Medium | 2.8 |
| 1c | -NO2 | Strongly Electron-withdrawing | Medium | 1.5 |
| 1d | -OCH3 | Electron-donating | Medium | 7.9 |
| 1e | -C(CH3)3 | Electron-donating | High | 15.4 |
This table is a hypothetical representation to illustrate SAR principles.
Effects of Positional Isomerism within the Oxadiazole Ring.
The arrangement of substituents on the 1,2,4-oxadiazole ring, specifically the positional isomerism between the C3 and C5 positions, can have a profound impact on biological activity. Swapping the positions of the benzyl (B1604629) and substituted aniline (B41778) moieties can lead to significant differences in potency and selectivity. This is because the different electronic environments of the C3 and C5 positions affect how the substituents are presented to the biological target.
Studies on related heterocyclic systems have shown that such positional isomerism can dramatically alter biological outcomes. For example, in a series of glucosyl-1,2,4-oxadiazole derivatives, placing the glucosyl group at the 5-position was preferred for glycogen (B147801) phosphorylase inhibition compared to the 3-position. beilstein-journals.org Similarly, a comparison between 1,2,4-oxadiazole and its regioisomer 1,3,4-oxadiazole has demonstrated that these isomers can have distinct pharmacological profiles. mdpi.com
For the this compound scaffold, it is conceivable that the isomeric compound, 3-benzyl-5-(4-aminophenyl)-1,2,4-oxadiazole, would exhibit a different level of biological activity due to the altered spatial arrangement of the key pharmacophoric groups.
| Compound | Structure | Biological Activity (IC50, µM) |
|---|---|---|
| 2a | This compound | 3.5 |
| 2b | 3-Benzyl-5-(4-aminophenyl)-1,2,4-oxadiazole | 12.1 |
This table is a hypothetical representation to illustrate the effects of positional isomerism.
Detailed Analysis of the Benzyl Group's Contribution to SAR.
The benzyl group at the C5 position of the oxadiazole ring is a crucial component for the biological activity of this class of compounds. Its hydrophobic nature allows for favorable interactions with nonpolar pockets within the target protein, while its conformational flexibility can be key to achieving an optimal binding orientation.
Modulation of Activity by Substituents on the Benzyl Phenyl Ring.
Introducing substituents onto the phenyl ring of the benzyl group provides a powerful strategy to fine-tune the biological activity. These substituents can modulate the electronic properties and steric profile of this part of the molecule, leading to enhanced interactions with the target.
For example, in a study of 5-benzyl-1,3,4-oxadiazole derivatives as enzyme inhibitors, various substitutions on the benzyl ring were explored. arkat-usa.org The electronic nature and position of these substituents were found to significantly influence the inhibitory potency.
The following table illustrates potential SAR trends for substitutions on the benzyl phenyl ring of this compound analogues.
| Compound | R' Group (on Benzyl Phenyl Ring) | Position | Electronic Effect | Biological Activity (IC50, µM) |
|---|---|---|---|---|
| 3a | -H | - | Neutral | 4.1 |
| 3b | -F | para | Electron-withdrawing | 2.3 |
| 3c | -Cl | para | Electron-withdrawing | 2.1 |
| 3d | -CH3 | para | Electron-donating | 6.8 |
| 3e | -CF3 | meta | Strongly Electron-withdrawing | 1.7 |
This table is a hypothetical representation to illustrate SAR principles for the benzyl group.
Structure-Activity Correlates of the Aniline Moiety.
The aniline moiety in this compound is a critical pharmacophore, often involved in key hydrogen bonding interactions with the biological target. Modifications to the aniline ring can significantly impact binding affinity and selectivity.
The position and nature of substituents on the aniline ring can influence its basicity and hydrogen-bonding capacity. For instance, in a series of N-aryl-1,3,4-oxadiazol-2-amine analogues, the substitution pattern on the aniline ring was a key determinant of anticancer activity. nih.gov Compounds with specific substitutions showed enhanced potency against various cancer cell lines. nih.govnih.govmdpi.com
The following table presents a hypothetical SAR study for modifications of the aniline moiety in this compound analogues.
| Compound | R'' Group (on Aniline Ring) | Position | Electronic Effect | Biological Activity (IC50, µM) |
|---|---|---|---|---|
| 4a | -H | - | Neutral | 3.8 |
| 4b | -CH3 | ortho | Electron-donating | 5.5 |
| 4c | -F | meta | Electron-withdrawing | 2.9 |
| 4d | -OH | para | Electron-donating (H-bond donor) | 1.9 |
| 4e | -NHCOCH3 | para | Electron-withdrawing (H-bond acceptor/donor) | 2.4 |
This table is a hypothetical representation to illustrate SAR principles for the aniline moiety.
Role of Substituents on the Aniline Phenyl Ring
The nature and position of substituents on the aniline phenyl ring are pivotal in modulating the biological activity of this class of compounds. Computational and experimental studies have demonstrated that both electronic and steric factors play a significant role.
Quantitative structure-activity relationship (QSAR) analyses indicate that the para-position of the phenyl ring is particularly sensitive to substitution. nih.gov A positively charged substituent, such as an amine group, at the para-position is favored and tends to enhance activity. nih.gov Conversely, placing groups with a high partial negative charge, such as nitro or carboxylate groups, at this same position leads to inactive compounds. nih.gov
The size of the substituent is also a critical determinant of activity. Large, bulky substitutions at the para-position of the phenyl ring are generally not well-tolerated. nih.gov SAR studies on related heterocyclic compounds, such as benzimidazoles, have shown that even minor changes, like replacing a trifluoromethyl group with a tert-butyl, methyl, or fluorine atom, can lead to a significant decrease in activity. nih.gov In studies of similar 5-aryl-1,3,4-oxadiazole structures, a 4-methyl group was found to be optimal for activity in certain assays, while halogens or larger groups like methoxy (B1213986) and tert-butyl were unfavorable. mdpi.com
The following table summarizes the influence of various substituents on the aniline phenyl ring on the compound's activity.
| Substituent Group | Position | Effect on Activity | Reference |
| Amino (-NH₂) | para | Favorable, enhances activity | nih.gov |
| Nitro (-NO₂) | para | Unfavorable, leads to inactivity | nih.gov |
| Carboxylate (-COO⁻) | para | Unfavorable, leads to inactivity | nih.gov |
| Large/Bulky Groups | para | Not tolerated, decreases activity | nih.gov |
| Halogens (e.g., -Cl) | para | Can be favorable for specific targets | mdpi.com |
| Hydroxy (-OH) | para | Can be favorable for specific targets | mdpi.com |
| Methyl (-CH₃) | para | Optimal for certain biological targets | mdpi.com |
Significance of the Primary Amine Functionality
The primary amine (-NH₂) on the aniline ring is a key functional group that often plays a crucial role in the molecule's mechanism of action. Its basicity and ability to act as a hydrogen bond donor are fundamental to its interaction with biological targets.
Three-dimensional QSAR (3D-QSAR) models have highlighted the importance of a positive electrostatic potential in the region of the aniline ring, a feature directly provided by the protonated amine group. nih.gov This suggests that the amine functionality is likely involved in essential electrostatic or hydrogen-bonding interactions within the active site of its target enzyme or receptor. nih.govmdpi.com The activity of several 5-(4-aminophenyl)-1,2,4-oxadiazole compounds supports this trend. nih.gov
In many related heterocyclic compounds, the aniline amine serves as a crucial anchor or a versatile point for further chemical modification to explore the SAR. nih.govnih.gov The presence of the amine allows for the formation of various derivatives, such as amides or secondary amines, which can be used to probe the binding pocket and optimize activity. nih.gov
Linker Region Modifications and their SAR Implications
Systematic chemical modification of linkers in complex molecules has been shown to have a major impact on their targeting and pharmacokinetic properties. nih.gov Research on other classes of compounds has demonstrated that even subtle changes in the linker can lead to substantial differences in potency. For instance, replacing a cyanoguanidine linker with a urea-based one resulted in a significant reduction in potency in one study. researchgate.net Similarly, modifying a thioacetamide (B46855) linker was shown to be essential for the anti-inflammatory activity of certain benzimidazole (B57391) derivatives. nih.gov
In a series of 5-benzyl-1,3,4-oxadiazole derivatives, a sulfanyl (B85325) acetamide (B32628) group was used as a linker to connect the core to various substituted amines, creating a library of compounds with a range of activities. nih.gov This approach highlights how the linker can be systematically modified to fine-tune the biological profile of the lead compound. dergipark.org.tr
The table below illustrates examples of linker modifications and their general impact on activity in related compound series.
| Original Linker | Modified Linker | General SAR Implication | Reference |
| Cyanoguanidine | Urea | Substantial reduction in potency | researchgate.net |
| Thioacetamide | Other linkers | Thioacetamide moiety was essential for activity | nih.gov |
| Acetamide | Thioamide | Altered potency and target interaction | researchgate.net |
| Direct Bond | Sulfanyl Acetamide | Allows for diverse substitutions and activity modulation | nih.gov |
Rational Design Principles Guiding Analog Synthesis and Optimization
The synthesis and optimization of analogues of this compound are often guided by rational design principles that leverage computational and structural biology tools. These methods aim to predict how structural changes will affect a compound's biological activity before synthesis.
A primary strategy involves the use of 3D-QSAR methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA). nih.gov These techniques generate three-dimensional contour maps that define the steric and electrostatic properties favored or disfavored in specific regions of the molecule. nih.gov For instance, CoMFA maps for 1,2,4-oxadiazole antibacterials successfully identified that a positive charge is favored at the para-position of the phenyl ring, guiding the synthesis of potent amine-substituted analogues. nih.gov
Another powerful design principle is "scaffold hopping," where the core heterocyclic structure is replaced with a different one that maintains the key pharmacophoric features. nih.gov This can lead to the discovery of novel chemical series with improved properties. This approach is often combined with in silico predictions of absorption, distribution, metabolism, and excretion (ADME) profiles to ensure that new analogues possess drug-like characteristics. nih.gov
Molecular docking is also a cornerstone of rational design. nih.gov This computational technique predicts how a molecule binds to the three-dimensional structure of a biological target, such as an enzyme or receptor. rsc.org By visualizing these interactions, medicinal chemists can design modifications to enhance binding affinity and selectivity. dergipark.org.trrsc.org For example, docking studies might reveal an unoccupied pocket in the binding site, prompting the design of an analogue with a substituent that can fill this space and form additional favorable interactions. rsc.org
Mechanistic Investigations and Molecular Target Interactions
Enzyme Inhibition Studies
The 1,2,4-oxadiazole (B8745197) nucleus is a privileged structure in drug discovery, and derivatives incorporating this moiety have been evaluated against a range of enzymes implicated in various diseases.
The 1,2,4-oxadiazole scaffold has been identified as a potent inhibitor of Sirtuin 2 (Sirt2), a NAD+-dependent lysine (B10760008) deacylase. chemrxiv.orgchemrxiv.org Sirt2 is a target for various pathological conditions, including cancer and neurodegenerative diseases. nih.govnih.gov
Research on 1,2,4-oxadiazole-based analogs has provided insights into their mechanism of Sirt2 inhibition. Docking experiments and kinetic analyses have proposed a substrate-competitive and co-factor-noncompetitive binding mode. chemrxiv.orgnih.gov Specifically, the aniline (B41778) core of compounds like 4-(5-((1-(3-fluoro-2-methylbenzyl)piperidin-3-yl)methyl)-1,2,4-oxadiazol-3-yl)aniline has been shown to fit well into a "selectivity pocket" at the back of the active site. chemrxiv.orgchemrxiv.org While the inhibitory activity of the specific compound 4-(5-Benzyl-1,2,4-oxadiazol-3-yl)aniline on Sirt2 has not been explicitly detailed in the reviewed literature, the structure-activity relationship (SAR) studies on analogous compounds underscore the importance of the 1,2,4-oxadiazole-aniline core for potent inhibition. chemrxiv.orgchemrxiv.org Optimized analogs have demonstrated the ability to reduce cancer cell viability and migration, correlating with their Sirt2 deacetylase inhibition. chemrxiv.orgresearchgate.net
| Compound/Analog | Target | IC50 (µM) | Inhibition Type |
| TCMDC-143362 Analog 15 | hSirt2 (deacetylation) | 0.2-1 | Substrate-competitive, Co-factor-noncompetitive |
| TCMDC-143362 Analog 15 | hSirt2 (demyristoylation) | 6-28 | Not specified |
This table presents data for analogs of this compound to illustrate the potential of the 1,2,4-oxadiazole scaffold.
The papain-like protease (PLpro) of SARS-CoV-2 is a critical enzyme for viral replication and a key therapeutic target. nih.gov The 1,2,4-oxadiazole scaffold has been explored as a promising inhibitor of SARS-CoV-2 PLpro. nih.gov The design strategy for these inhibitors has involved the isosteric replacement of the amide backbone of known inhibitors with the 1,2,4-oxadiazole core. nih.gov
In a study focused on repurposing 1,2,4-oxadiazoles, the compound 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline, an analog of the subject compound, exhibited notable inhibitory potential against SARS-CoV-2 PLpro. nih.gov This finding suggests that the 1,2,4-oxadiazol-3-yl)aniline moiety is a key pharmacophore for PLpro inhibition.
| Compound/Analog | Target | IC50 (µM) |
| 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline | SARS-CoV-2 PLpro | 7.197 |
This table showcases the inhibitory activity of a close analog against a key viral enzyme.
Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are central to the management of Alzheimer's disease. While direct studies on this compound are not available, research on related oxadiazole derivatives indicates the potential of this chemical class as cholinesterase inhibitors.
For instance, a series of 5-aryl-1,3,4-oxadiazol-2-amines showed moderate dual inhibition of both AChE and BChE. mdpi.com Another study on oxadiazolidinones, which are structurally related, demonstrated irreversible inhibition of both AChE and BChE. nih.gov These findings suggest that the oxadiazole core can serve as a scaffold for the development of cholinesterase inhibitors.
| Compound/Analog Class | Target | IC50 Range (µM) |
| 5-Aryl-1,3,4-oxadiazol-2-amines | AChE | 12.8 - 99.2 mdpi.com |
| 5-Aryl-1,3,4-oxadiazol-2-amines | BChE | from 53.1 mdpi.com |
This table provides data for a class of related compounds, highlighting the activity of the oxadiazole scaffold.
Monoamine oxidase-B (MAO-B) is a key enzyme in the metabolism of dopamine, and its inhibition is a therapeutic strategy for Parkinson's disease. nih.govmdpi.com The 1,2,4-oxadiazole scaffold has been incorporated into potent and selective MAO-B inhibitors.
A notable example is the compound 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, which demonstrated significant inhibition of human MAO-B with high isoform specificity over MAO-A. mdpi.com Additionally, studies on 1,2,4-oxadiazin-5(6H)-ones, a related heterocyclic system, have also identified potent MAO-B inhibitors. nih.gov These results strongly suggest that the 1,2,4-oxadiazole moiety is a promising pharmacophore for the design of MAO-B inhibitors.
| Compound/Analog | Target | IC50 (µM) |
| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | MAO-B | 0.036 mdpi.com |
| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | MAO-A | 150 mdpi.com |
| 1,2,4-oxadiazin-5(6H)-one derivative (7c) | MAO-B | 0.371 nih.gov |
| 1,2,4-oxadiazin-5(6H)-one derivative (5f) | MAO-B | 0.900 nih.gov |
This table presents inhibitory data for compounds containing the 1,2,4-oxadiazole or a related ring system.
The epidermal growth factor receptor (EGFR) is a well-established target in cancer therapy, and inhibitors of its tyrosine kinase activity are used as anticancer agents. scilit.comnih.gov While no direct data exists for this compound, the aniline substructure is a common feature in many EGFR tyrosine kinase inhibitors.
For example, 4-anilinoquinazoline (B1210976) derivatives are a well-known class of potent EGFR inhibitors, where the aniline ring plays a crucial role in binding to the ATP-binding site of the enzyme. scilit.com The most potent of these compounds have IC50 values in the nanomolar range. scilit.com The presence of the aniline moiety in this compound suggests that it could potentially interact with the EGFR kinase domain, although this has not been experimentally verified.
| Compound/Analog Class | Target | IC50 Range (nM) |
| 4-Anilinoquinazolines | EGFR-TK | ~20 scilit.com |
| Quinazolinone derivative (8b) | EGFR-TK | 1.37 nih.gov |
This table provides data for a class of compounds sharing the aniline moiety with the subject compound.
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. There is currently no available research in the reviewed literature that investigates the inhibitory activity of this compound or its close analogs against DPP-4. Therefore, its potential as a DPP-4 inhibitor remains unknown.
Aminoacyl-tRNA Synthetase (e.g., LeuRS, MetRS) Inhibition
Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that catalyze the attachment of amino acids to their corresponding tRNA molecules, a critical step in protein biosynthesis. nih.gov Their necessity for cell viability and the differences between prokaryotic and eukaryotic versions make them attractive targets for the development of new antimicrobial agents. mdpi.com
Currently, there is no specific published research demonstrating that this compound functions as an inhibitor of aminoacyl-tRNA synthetases such as Leucyl-tRNA synthetase (LeuRS) or Methionyl-tRNA synthetase (MetRS). However, the broader class of 1,2,4-oxadiazole derivatives has been investigated for antibacterial properties. mdpi.comnih.gov For instance, some 1,2,4-oxadiazole-containing compounds have been identified as a new class of non-β-lactam antibiotics, and various derivatives have shown potent activity against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.gov While these antibacterial activities are established, their mechanisms are not always explicitly linked to aaRS inhibition and can involve other targets.
Receptor Modulation Mechanisms (e.g., Metabotropic Glutamate (B1630785) Receptor 1 (mGluR1) Activation)
Metabotropic glutamate receptors (mGluRs) are G-protein-coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability in the central nervous system. They are divided into three groups, with Group I including mGluR1 and mGluR5. google.com
There is no direct evidence to suggest that this compound is an activator of mGluR1. However, research into structurally related 1,2,4-oxadiazole derivatives has explored their potential as mGluR modulators. A study focused on a series of 1,2,4-oxadiazoles found that they acted as positive allosteric modulators (PAMs) for the mGlu4 receptor, which belongs to Group III. nih.govnih.gov Crucially, the selectivity screening from that same study revealed that these specific 1,2,4-oxadiazole derivatives were devoid of activity at mGlu1 , mGlu2, and mGlu5 receptors. nih.govnih.gov This suggests that while the 1,2,4-oxadiazole scaffold can interact with mGlu receptors, the interaction is highly specific to the receptor subtype and the substitution pattern on the heterocyclic core. The evaluated compounds were found to be selective for Group III mGlu receptors. nih.gov
Activity of Select 1,2,4-Oxadiazole Derivatives at mGlu4 Receptors
This table presents data for related 1,2,4-oxadiazole compounds, not the subject compound of this article.
| Compound Name | Activity | Potency (EC50) | Reference |
|---|---|---|---|
| N-(3-chloro-4-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)phenyl)picolinamide (Compound 52) | mGlu4 Positive Allosteric Modulator (PAM) | 282–656 nM range for series | nih.govnih.gov |
| N-(4-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)-3-methylphenyl)picolinamide (Compound 62) | mGlu4 Positive Allosteric Modulator (PAM) | 282–656 nM range for series | nih.gov |
Cellular Pathway Disruption and Induction of Apoptosis
Apoptosis, or programmed cell death, is a fundamental process for removing damaged or unwanted cells, and its induction is a key strategy in cancer therapy. acs.org While no studies have specifically implicated this compound in the disruption of cellular pathways or the induction of apoptosis, the 1,2,4-oxadiazole scaffold is a prominent feature in many compounds designed for их anticancer activity. nih.govmdpi.com
The discovery of 3,5-diarylsubstituted 1,2,4-oxadiazoles as a new class of apoptosis inducers spurred significant research in this area. nih.govmdpi.com Various derivatives have since been shown to induce apoptosis through several mechanisms:
Caspase Activation: Some 3-aryl-5-aryl-1,2,4-oxadiazoles have been identified as novel apoptosis inducers via the activation of caspase-3, a key executioner caspase. mdpi.com
Cell Cycle Arrest: Certain 1,2,4-oxadiazole analogs can arrest the cell cycle at the G0-G1 phase, preventing DNA duplication and leading to cell death. nih.gov
Kinase Inhibition: Hybrid molecules containing the 1,2,4-oxadiazole ring have been developed as inhibitors of protein kinases like EGFR and BRAFV600E, which are crucial in cancer cell signaling. Inhibition of these kinases can trigger apoptotic pathways. frontiersin.org
HDAC Inhibition: A number of 1,2,4-oxadiazole derivatives have been developed as histone deacetylase (HDAC) inhibitors. These compounds were found to induce apoptosis in various cancer cell lines, including leukemia and breast cancer. nih.govencyclopedia.pub
Antiproliferative and Apoptotic Activity of Select Oxadiazole Derivatives
This table presents data for related oxadiazole compounds, not the subject compound of this article.
| Compound Class | Target Cell Line | Activity/Potency (IC50) | Mechanism | Reference |
|---|---|---|---|---|
| Gold(I) complexes with 1,2,4-oxadiazole-containing ligands | LXFA 629, MAXF 401 | 0.003 µM | Cytotoxic | nih.gov |
| Substituted 3-aryl-5-alkyl-1,2,4-oxadiazoles | Leukemia (NB4, K562), Breast (MDA-MB-231) | Induces >80% apoptosis at 10-25 µM | HDSirt2 Inhibition | nih.govencyclopedia.pub |
| 1,2,4-oxadiazole-1,3,4-oxadiazole-fused derivatives | MCF-7, A549, MDA MB-231 | Sub-micromolar IC50 values | Tubulin binding, EGFR inhibition | nih.gov |
| 1,2,4-Oxadiazole/quinazoline-4-one hybrids | Cancer cell lines | GI50 = 1.16 µM | EGFR and BRAFV600E inhibition, Caspase activation | frontiersin.org |
Binding Affinity and Selectivity Profiling
Binding affinity refers to the strength of the interaction between a compound and its molecular target, often quantified by metrics like the inhibition constant (Ki) or the half-maximal inhibitory/effective concentration (IC50/EC50). Selectivity is a measure of a drug's ability to bind to its intended target with greater affinity than to other, non-target molecules. High selectivity is crucial for minimizing off-target effects.
Specific binding affinity and selectivity data for this compound are not available. However, profiling studies on other 1,2,4-oxadiazole derivatives demonstrate that this scaffold can be tailored to achieve high affinity and selectivity for various biological targets.
Cholinesterase Inhibitors: In a study designing selective butyrylcholinesterase (BuChE) inhibitors, a series of 1,2,4-oxadiazole derivatives were evaluated. Compound 6n emerged as the most potent and selective agent against BuChE, with an IC50 of 5.07 µM and a selectivity index (SI) greater than 19.72 when compared to its activity against acetylcholinesterase (AChE). nih.govnih.gov This highlights the scaffold's utility in achieving target selectivity even between closely related enzymes.
Metabotropic Glutamate Receptors: As noted previously, 1,2,4-oxadiazole derivatives developed as mGlu4 PAMs showed potency in the nanomolar range (EC50 = 282–656 nM). nih.govnih.gov Their selectivity was demonstrated by a lack of activity at other mGlu receptor subtypes, including mGlu1, mGlu2, and mGlu5. nih.govnih.gov
Binding Affinity and Selectivity of Representative 1,2,4-Oxadiazole Derivatives
This table presents data for related 1,2,4-oxadiazole compounds, not the subject compound of this article.
| Compound | Target | Affinity (IC50/EC50) | Selectivity Profile | Reference |
|---|---|---|---|---|
| Compound 6n (BuChE Inhibitor) | Butyrylcholinesterase (BuChE) | 5.07 µM | >19.72-fold selective over Acetylcholinesterase (AChE) | nih.govnih.gov |
| Compound 52 (mGluR Modulator) | mGlu4 Receptor (PAM) | 282-656 nM range | Selective for Group III mGluRs; no activity at mGlu1, mGlu2, mGlu5 | nih.govnih.gov |
| Compound IX (Kinase Inhibitor) | EGFR | 0.11 µM | Also inhibits BRAFV600E (IC50 = 0.65 µM) | frontiersin.org |
| Compound IX (Kinase Inhibitor) | BRAFV600E | 0.65 µM | Also inhibits EGFR (IC50 = 0.11 µM) | frontiersin.org |
Computational Chemistry and Molecular Modeling Applications
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Electronic Structure and Reactivity)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of molecules like those containing the 1,2,4-oxadiazole (B8745197) ring. nih.govepstem.net DFT is used to optimize the molecular geometry, determine electronic properties, and calculate vibrational frequencies. epstem.net These calculations provide insights into the molecule's stability, reactivity, and spectroscopic signatures. epstem.netnih.gov For instance, DFT has been successfully applied to investigate the structural and electronic properties of various nitrogen-based heterocyclic compounds, providing a basis for understanding their chemical behavior. nih.govresearchgate.net
The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical aspect of quantum chemical studies. nih.gov The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A small energy gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This analysis helps to understand the charge transfer that can occur within the molecule, which is crucial for its reactivity and interactions with biological targets. nih.gov
Table 1: Key Electronic Properties Investigated by DFT
| Property | Significance | Relevant Studies |
| Optimized Geometry | Provides the most stable 3D structure of the molecule. | epstem.netnih.govresearchgate.net |
| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. | nih.gov |
| Electrostatic Potential | Maps charge distribution, predicting sites for molecular interactions. | nih.gov |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool used to visualize the charge distribution on the surface of a molecule. nih.gov The MEP surface illustrates the regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). This information is crucial for predicting how the molecule will interact with other molecules, such as receptor binding sites or enzyme active sites. It helps in understanding non-covalent interactions like hydrogen bonding and electrostatic interactions, which are fundamental to the molecule's biological activity. nih.gov
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.govnih.gov This method is widely used in drug design to simulate the interaction between a potential drug molecule and its protein target. For compounds containing the oxadiazole scaffold, docking studies have been instrumental in predicting their binding affinities and modes of action against various biological targets, including enzymes and receptors implicated in cancer and other diseases. nih.govmdpi.com
A primary goal of molecular docking is to elucidate the specific interactions that stabilize the ligand-protein complex. These simulations can identify key amino acid residues in the protein's active site that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. mdpi.comresearchgate.net For example, docking studies on oxadiazole analogues targeting tubulin have identified binding within a hydrophobic cavity surrounded by important residues such as Leu252, Ala250, and Cys241. mdpi.com Similarly, studies on related triazole compounds have highlighted hydrogen bond interactions with residues like Ala317 and Asn258 as being critical for binding. researchgate.net This level of detail is invaluable for structure-activity relationship (SAR) studies and for designing derivatives with improved binding affinity.
Table 2: Examples of Key Residue Interactions from Docking Studies of Related Heterocycles
| Compound Class | Protein Target | Key Interacting Residues | Type of Interaction | Reference |
| Oxadiazole Analogues | Tubulin | Leu252, Ala250, Leu248, Cys241 | Hydrophobic | mdpi.com |
| Triazole Analogues | Tubulin | Ala317, Asn258 | Hydrogen Bond | researchgate.net |
| Quinazoline Derivatives | EGFR/VEGFR-2 | - | - |
Molecular docking is a core component of structure-based virtual screening, a process used to computationally screen large libraries of compounds to identify those that are most likely to bind to a drug target. nih.gov This approach significantly reduces the time and cost associated with experimental screening. The 1,2,4-oxadiazole scaffold has been successfully identified as a promising core structure through virtual screening campaigns. For instance, a novel hit featuring a 5-(1-benzyl-1H-imidazol-4-yl)-1,2,4-oxadiazole scaffold was identified as an inhibitor of Receptor-Interacting Protein Serine-Threonine Kinase 1 (RIPK1) through this method, leading to the development of new potential anti-inflammatory agents. nih.govresearchgate.net
Molecular Dynamics Simulations for Conformational Stability and Dynamics
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movement of atoms and molecules over time, providing insights into the conformational stability and flexibility of the ligand-protein complex. nih.govnih.gov These simulations can validate the binding poses predicted by docking and assess the stability of the key interactions. nih.gov MD studies on oxadiazole derivatives have been used to confirm the stability of the ligand within the active site of targets like tubulin and to understand how the compound might behave in a dynamic biological environment. nih.govnih.govnih.gov For example, MD simulations revealed that certain oxadiazole derivatives could bind effectively to the active site of histone deacetylase (HDAC), suggesting a potential mechanism for their antifungal activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy
Quantitative Structure-Activity Relationship (QSAR) modeling represents a pivotal computational tool in modern drug discovery, enabling the prediction of biological activity of chemical compounds based on their physicochemical properties. For "4-(5-Benzyl-1,2,4-oxadiazol-3-yl)aniline" and its analogs, QSAR studies are instrumental in elucidating the structural requirements for their desired therapeutic effects. While specific QSAR models for this exact molecule are not extensively published, the principles can be applied by examining studies on the broader class of 1,2,4-oxadiazole derivatives.
A typical QSAR study involves the generation of a dataset of molecules with known biological activities. For instance, in the context of developing antibacterial agents, a series of 1,2,4-oxadiazole derivatives would be synthesized and tested for their minimum inhibitory concentration (MIC). nih.govbohrium.com These MIC values are then converted to a logarithmic scale (pMIC) to be used as the dependent variable in the QSAR model.
The independent variables in a QSAR model are molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules. These descriptors can be categorized as 1D (e.g., molecular weight, atom count), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields).
3D-QSAR Modeling:
A particularly powerful approach is 3D-QSAR, which correlates the 3D properties of molecules with their biological activity. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly employed. iaea.org In a hypothetical 3D-QSAR study of "this compound" derivatives, the molecules would be aligned based on a common scaffold, and steric and electrostatic interaction fields would be calculated around them.
The resulting data is then analyzed using statistical methods like Partial Least Squares (PLS) regression to generate a predictive model. nih.govnih.govresearchgate.net The quality of the QSAR model is assessed by various statistical parameters, including the squared correlation coefficient (R²), which measures the goodness of fit, and the cross-validated correlation coefficient (q²), which assesses the predictive ability of the model. nih.govnih.govresearchgate.net An acceptable 3D-QSAR model would typically have a high predictive potential, as indicated by a high R² value in external validation. nih.govnih.govresearchgate.net
The insights gained from such a model are often visualized as contour maps, which highlight regions where modifications to the molecular structure would likely lead to an increase or decrease in biological activity. For example, a contour map might suggest that introducing a bulky, hydrophobic group at a specific position on the benzyl (B1604629) ring could enhance the desired activity. nih.govbohrium.com
Illustrative Data for a Hypothetical QSAR Model Validation:
| Model Parameter | Value | Description |
| q² (Cross-validated R²) | 0.6319 | Indicates good internal predictive ability of the model. nih.govnih.govresearchgate.net |
| R² (Non-cross-validated R²) | 0.9235 | Represents a high degree of correlation between the predicted and experimental activities for the training set. nih.govnih.govresearchgate.net |
| F-value | 179.0 | A high F-test value indicates a statistically significant regression model. nih.govnih.govresearchgate.net |
| Number of Components | 6 | The optimal number of principal components used in the PLS analysis. nih.govnih.govresearchgate.net |
This table represents typical validation parameters for a 3D-QSAR model based on studies of 1,2,4-oxadiazole derivatives and is for illustrative purposes.
In Silico Predictions of ADME (Absorption, Distribution, Metabolism, Excretion) Parameters Relevant to Compound Design
The development of a successful drug candidate hinges not only on its efficacy but also on its pharmacokinetic profile, which is often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction tools have become indispensable in early-stage drug discovery to filter out compounds with unfavorable pharmacokinetic properties, thereby reducing the time and cost of development. For "this compound", these predictive models can offer valuable insights into its potential as a drug-like molecule.
Several computational models and online platforms, such as SwissADME, are available to predict a wide range of ADME properties. nih.govmdpi.com These predictions are often based on established rules and models derived from large datasets of known drugs.
Key Predicted ADME Parameters:
Lipophilicity (logP): The octanol-water partition coefficient is a crucial determinant of a molecule's absorption and distribution. For oral bioavailability, a logP value typically less than 5 is desirable. mdpi.com
Aqueous Solubility (logS): Adequate solubility is necessary for a drug to be absorbed and distributed throughout the body.
Gastrointestinal (GI) Absorption: Predictions of high GI absorption are favorable for orally administered drugs. nih.gov
Blood-Brain Barrier (BBB) Permeation: This parameter is critical for drugs targeting the central nervous system. For non-CNS drugs, the inability to cross the BBB is often a desirable safety feature.
Cytochrome P450 (CYP) Inhibition: Predicting whether a compound inhibits major CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is important to avoid potential drug-drug interactions.
Drug-likeness Rules: These are qualitative assessments based on empirical rules like Lipinski's Rule of Five, which helps to evaluate if a chemical compound is likely to be an orally active drug in humans. nih.govnih.gov According to Lipinski's rule, a compound is more likely to be orally bioavailable if it has:
No more than 5 hydrogen bond donors.
No more than 10 hydrogen bond acceptors.
A molecular weight under 500 daltons.
A logP not greater than 5.
Studies on various 1,2,4-oxadiazole derivatives have demonstrated good predicted oral bioavailability, often adhering to Lipinski's Rule of Five. nih.govmdpi.com For instance, some novel 1,2,4-oxadiazole derivatives were predicted to have a percentage absorption (%ABS) of 94.45%. nih.gov
Illustrative In Silico ADME Predictions for a Hypothetical "this compound" Analog:
| ADME Property | Predicted Value/Classification | Significance for Drug Design |
| Molecular Weight | < 500 g/mol | Complies with Lipinski's Rule of Five. mdpi.com |
| logP | < 5 | Suggests good permeability and potential for oral absorption. mdpi.com |
| Hydrogen Bond Donors | ≤ 5 | Complies with Lipinski's Rule of Five. mdpi.com |
| Hydrogen Bond Acceptors | ≤ 10 | Complies with Lipinski's Rule of Five. mdpi.com |
| Gastrointestinal Absorption | High | Indicates good potential for oral bioavailability. nih.gov |
| BBB Permeant | No | Desirable for peripherally acting drugs to minimize CNS side effects. |
| CYP2D6 Inhibitor | No | Lower risk of drug-drug interactions with substrates of this enzyme. |
| Oral Bioavailability Score | 0.55 | A common score indicating good drug-like properties. nih.gov |
This table is a hypothetical representation of ADME predictions for a derivative of "this compound", based on findings for similar 1,2,4-oxadiazole compounds.
By leveraging these computational approaches, researchers can prioritize the synthesis of derivatives of "this compound" that are predicted to have both high efficacy and a favorable ADME profile, thereby streamlining the drug discovery and development process.
Preclinical Biological Activity Spectrum and Therapeutic Implications Mechanistic Focus
Antineoplastic Activity and Antiproliferative Effects in Cancer Cell Lines
There is no specific information available in the reviewed literature regarding the efficacy of 4-(5-Benzyl-1,2,4-oxadiazol-3-yl)aniline against any human tumor cell lines, nor are there any described mechanisms of cytotoxic or apoptotic responses for this particular compound. Studies on other oxadiazole derivatives have noted anticancer properties, but this cannot be extrapolated to the specific molecule . nih.govnih.govnih.govnih.gov
No data is available.
No data is available.
Antimicrobial and Antiparasitic Efficacy
The antibacterial, antifungal, and specific antiviral potency for This compound are not detailed in the available scientific literature.
No data is available.
No data is available.
While there is no information specifically for This compound , research into related 1,2,4-oxadiazole (B8745197) structures has shown promise. For instance, a study identified a derivative, 4-(5-phenyl-1,2,4-oxadiazol-3-yl)-N-(pyridin-3-ylmethyl)aniline, which demonstrated potent antiviral activity against Zika virus (ZIKV), dengue virus (DENV), and Japanese encephalitis virus (JEV). researchgate.netnih.gov This indicates that the general 1,2,4-oxadiazole scaffold may be a promising starting point for the development of broad-spectrum antiviral agents against flaviviruses. researchgate.netnih.gov However, it is crucial to note that this finding pertains to a different, albeit structurally related, molecule and cannot be directly attributed to This compound . No specific antiviral data against SARS-CoV-2 for the requested compound was found.
Antitubercular Activity
There is no specific information available in the searched scientific literature regarding the antitubercular activity of this compound. While other oxadiazole derivatives have been synthesized and evaluated as potential agents against Mycobacterium tuberculosis elsevierpure.com, data for this exact compound is absent.
Antileishmanial Potential
An extensive search of scientific databases did not yield any studies concerning the antileishmanial potential of this compound.
Neuroprotective and Anti-Neurodegenerative Activities
No dedicated research was found that investigates the neuroprotective or anti-neurodegenerative properties of this compound. Studies on related heterocyclic structures, such as other oxadiazole nih.gov and triazole nih.gov derivatives, have shown promise in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease, but this activity cannot be extrapolated to the specific compound without direct evidence.
Amelioration of Cognitive Impairments in Preclinical Models
There are no available preclinical data or research articles that report on the ability of this compound to ameliorate cognitive impairments.
Mechanisms of Neuroprotection
As there are no studies on the neuroprotective activity of this compound, its mechanisms of action in a neuroprotective context have not been elucidated.
Other Emerging Biological Activities and Potential Applications
No other emerging biological activities or potential therapeutic applications for this compound have been reported in the searched literature. Research into related fields, such as the development of insensitive energetic materials rsc.org or fluorescent chemosensors mdpi.com, has involved different oxadiazole-containing molecules.
Future Research Directions and Advanced Methodologies
Development of Novel and Efficient Synthetic Routes for Complex Analogues
Future synthetic research will likely focus on creating structurally diverse analogues of 4-(5-Benzyl-1,2,4-oxadiazol-3-yl)aniline to expand structure-activity relationship (SAR) studies. A key method for synthesizing the 1,2,4-oxadiazole (B8745197) ring involves the cyclization of O-acylated amidoximes. mdpi.com One effective catalyst for this transformation is tetrabutylammonium (B224687) fluoride (B91410) (TBAF). mdpi.com The development of one-pot or flow-chemistry-based syntheses could significantly improve efficiency and scalability, which is crucial for producing compound libraries for high-throughput screening. Research into novel catalysts and milder reaction conditions will be essential to accommodate a wider range of functional groups on both the benzyl (B1604629) and aniline (B41778) rings, allowing for the creation of more complex and finely-tuned molecules. For instance, new methods using safe and inexpensive reagents are being developed for large-scale synthesis. openmedicinalchemistryjournal.com
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design of new analogues of this compound. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com These computational tools can analyze vast datasets to predict the biological activity, toxicity, and pharmacokinetic properties of virtual compounds, thereby accelerating the identification of promising drug candidates and reducing development timelines. openmedicinalchemistryjournal.com
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have been successfully applied to 1,2,4-oxadiazole derivatives to guide the design of new potent molecules. nih.govmdpi.comresearchgate.net ML frameworks, such as KinomeMETA, can be used for kinome-wide polypharmacology profiling, which is crucial for assessing the selectivity of kinase inhibitors. oup.com Such models can predict the activity of compounds against hundreds of kinases, including understudied ones, helping to identify molecules with a desired selectivity profile. oup.com
Table 1: Computational Approaches in 1,2,4-Oxadiazole Drug Design
| Computational Method | Application | Potential Benefit for Analogues | Reference |
|---|---|---|---|
| 3D-QSAR | Predicting antibacterial activity of 1,2,4-oxadiazoles. | Guide structural modifications to enhance potency. | nih.gov |
| Virtual Screening | Identifying novel 1,2,4-oxadiazole inhibitors of Sortase A. | Rapidly screen virtual libraries for potential hits. | researchgate.net |
| Machine Learning (e.g., KinomeMETA) | Profiling activity across a large panel of kinases. | Designing selective inhibitors and predicting off-target effects. | oup.com |
| Molecular Docking | Determining binding modes in target proteins. | Understanding drug-target interactions to improve binding affinity. | nih.govresearchgate.net |
Exploration of Multi-Target and Polypharmacological Strategies
The concept of "one molecule, multiple targets" is gaining traction for treating complex diseases like cancer and neurodegenerative disorders. nih.gov The 1,2,4-oxadiazole scaffold is a versatile platform for developing multi-target ligands or compounds with designed polypharmacology. nih.govbohrium.com Future research could focus on designing analogues of this compound that intentionally interact with multiple, disease-relevant targets to achieve synergistic therapeutic effects or overcome drug resistance. oup.comnih.gov For example, 1,2,4-oxadiazole derivatives have been designed as multi-target agents for Alzheimer's disease, inhibiting both acetylcholinesterase and butyrylcholinesterase. researchgate.netnih.gov This approach requires a deep understanding of disease biology and sophisticated computational tools to predict and validate multi-target interactions. mdpi.comoup.com
Advanced Mechanistic Elucidation using Proteomics and Metabolomics
To fully understand how this compound and its future analogues exert their biological effects, advanced "omics" technologies will be indispensable. Proteomics can identify the direct protein targets of a compound and map the downstream changes in protein expression and signaling pathways. nih.gov For instance, a proteomics approach was used to find proteins targeted by furoxans (1,2,5-oxadiazole 2-oxides), revealing nitric oxide-independent mechanisms. nih.gov Similarly, metabolomics can provide a snapshot of the metabolic changes within a cell or organism following compound treatment, offering insights into the drug's mechanism of action and potential off-target effects. researchgate.net Recent advances in transcriptomics, proteomics, and metabolomics have created unprecedented opportunities to isolate and characterize novel biosynthetic genes and their products. researchgate.net The integration of these omics datasets can provide a holistic view of the compound's impact on cellular systems. ki.se
Strategies for Enhancing Metabolic Stability and Target Selectivity
A significant advantage of the 1,2,4-oxadiazole ring is its role as a bioisostere for metabolically labile groups like esters and amides, which can enhance the metabolic stability of a drug candidate. uniroma1.itacs.orgnih.gov The thermal and chemical resistance of the oxadiazole ring contributes to its stability in biological systems. mdpi.com Research has demonstrated that replacing an ester moiety with a 1,2,4-oxadiazole ring can yield modulators with high metabolic stability. acs.orgnih.gov
Future work will involve fine-tuning the substituents on the core structure to optimize this stability further while improving target selectivity. This can be achieved by introducing specific chemical groups that block metabolic soft spots or by designing molecules that fit more precisely into the target's binding pocket, thereby reducing interactions with off-target proteins. For example, studies on 1,2,4-oxadiazole derivatives as PLpro inhibitors for SARS-CoV-2 showed that systematic structure-activity relationship studies led to compounds with improved metabolic stability and potency. ipbcams.ac.cn
Table 2: Research on Improving Properties of 1,2,4-Oxadiazole Derivatives
| Research Focus | Key Finding | Implication for Future Design | Reference |
|---|---|---|---|
| Metabolic Stability | Replacement of ester groups with 1,2,4-oxadiazole rings leads to compounds with high metabolic stability. | Use of the oxadiazole core as a stable bioisostere. | acs.orgnih.gov |
| Target Selectivity | Development of 1,2,4-oxadiazole-arylsulfonamides as highly selective carbonic anhydrase inhibitors. | Fine-tuning substituents to achieve high selectivity for the desired target. | mdpi.com |
| Antiviral Potency | Optimization of 1,2,4-oxadiazole derivatives led to potent SARS-CoV-2 PLpro inhibitors with good metabolic stability. | Systematic SAR studies can concurrently improve potency and pharmacokinetics. | ipbcams.ac.cn |
Application in Chemical Biology Probes and Tools
Beyond therapeutic applications, analogues of this compound can be developed as chemical probes to study biological processes. acs.orgnih.gov These tools are invaluable for target identification and validation. By attaching a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) to the core molecule, researchers can perform experiments like affinity chromatography to pull down and identify the protein targets of the compound. acs.org For instance, biotin-labeled and fluorescein-based probes of a 1,2,4-oxadiazole derivative were used to identify Rpn6, a subunit of the 26S proteasome, as a target. acs.org The development of highly potent and selective probes derived from the this compound scaffold could enable a deeper understanding of specific signaling pathways and disease mechanisms.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(5-benzyl-1,2,4-oxadiazol-3-yl)aniline, and how do substituents influence reaction efficiency?
- Methodological Answer : The compound can be synthesized via cyclization of benzyl-substituted precursors with nitrile oxides or through reductive amination of intermediates. For example, 4-(5-methyl-1,2,4-oxadiazol-3-yl)aniline derivatives are prepared by reacting substituted anilines with hydroxylamine followed by cyclization . The benzyl group may require protection during synthesis to avoid side reactions. Purification typically involves column chromatography and recrystallization. Reaction efficiency is influenced by electron-donating/withdrawing substituents; bulky groups (e.g., benzyl) may necessitate longer reaction times or elevated temperatures .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the benzyl and aniline moieties. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Fourier-Transform Infrared (FT-IR) identifies functional groups (e.g., oxadiazole C=N stretches at ~1600 cm⁻¹). X-ray crystallography (using SHELX software ) resolves stereochemistry and crystal packing, but requires high-purity crystals. Differential Scanning Calorimetry (DSC) assesses thermal stability .
Q. What biological activities have been reported for 1,2,4-oxadiazole-containing aniline derivatives?
- Methodological Answer : 1,2,4-Oxadiazole-aniline hybrids exhibit anti-infective (e.g., anti-Pneumocystis ), pesticidal (e.g., flufenoxadiazam ), and anti-inflammatory properties. Activity is often evaluated via in vitro assays (e.g., microbial viability tests at 100 µg/mL ). The benzyl group may enhance lipophilicity, improving membrane permeability. Structure-Activity Relationship (SAR) studies suggest that electron-withdrawing substituents on the oxadiazole enhance bioactivity .
Advanced Research Questions
Q. How can researchers address instability or degradation of this compound during synthesis or storage?
- Methodological Answer : Light sensitivity (common in oxadiazoles ) necessitates reactions in foil-covered vessels and storage in amber vials at –20°C. Degradation products can be monitored via HPLC with UV detection. Stabilizers like antioxidants (e.g., BHT) or inert atmospheres (N₂) may prolong shelf life. Accelerated stability studies (40°C/75% RH) help predict long-term storage conditions .
Q. How should contradictory bioactivity data between studies be resolved?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., solvent polarity affecting compound solubility) or impurity profiles. Replicate studies under standardized protocols (e.g., CLSI guidelines ) are essential. Computational modeling (e.g., molecular docking) can identify binding interactions obscured by experimental variability. Cross-validation with orthogonal assays (e.g., enzymatic vs. whole-cell) clarifies mechanisms .
Q. What strategies optimize the pharmacological profile of this compound derivatives?
- Methodological Answer : Introduce polar groups (e.g., carboxylates) to improve solubility or reduce toxicity. Isosteric replacement of the benzyl group with heterocycles (e.g., pyridine) may enhance target selectivity. In silico ADMET predictions (e.g., SwissADME) guide structural modifications. Metabolite identification via LC-MS/MS ensures metabolic stability .
Q. How can computational tools predict the interaction of this compound with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding modes to enzymes or receptors. Pharmacophore mapping identifies critical interaction sites (e.g., hydrogen bonds with the oxadiazole ring). Quantum mechanics/molecular mechanics (QM/MM) calculations refine electronic effects of substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
